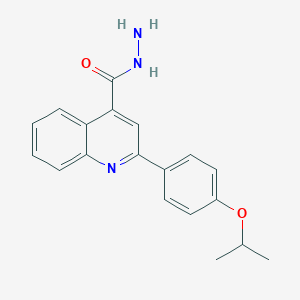

2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C19H19N3O2 and a molecular weight of 321.37 .

Molecular Structure Analysis

The molecular structure of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide consists of a quinoline ring attached to a carbohydrazide group . The compound has a molecular formula of C19H19N3O2, an average mass of 321.373 Da, and a monoisotopic mass of 321.147736 Da .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Potential

The compound has been synthesized and evaluated for its antimicrobial properties . The study used a Pfitzinger synthetic approach to synthesize N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, including “2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide”, and evaluated their antimicrobial properties . The in vitro screening was investigated against six bacterial isolates using agar diffusion method while the minimum inhibitory concentration (MIC) was evaluated using serial dilution method .

Drug Discovery

The compound has potential applications in drug discovery . The study found that one of the synthesized quinoline motifs emerged as the most active antimicrobial agent . This suggests that “2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide” might pave the way for new bioactive templates for future drug development .

Green Chemistry

The compound has been synthesized using microwave irradiation technique, a green method that yields high amounts of the compound in a short time . This method of synthesis is environmentally friendly and efficient, making it a valuable tool in green chemistry .

Spectroscopy

The structures of the synthesized compounds, including “2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide”, were validated spectroscopically by IR, UV, 1H-NMR, 13C-NMR and DEPT-135 . This indicates the compound’s potential applications in spectroscopy .

Synthetic Organic Chemistry

Quinoline, the core structure of “2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide”, has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Industrial Applications

Quinoline is an essential heterocyclic compound with potential for industrial applications . Given that “2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide” contains a quinoline core, it may also have potential industrial applications .

Wirkmechanismus

While the exact mechanism of action of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide is not clear, quinolones, a class of compounds that includes quinoline derivatives, are known to act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . Target-mediated resistance is the most common and clinically significant form of resistance. It is caused by specific mutations in gyrase and topoisomerase IV that weaken interactions between quinolones and these enzymes .

Zukünftige Richtungen

The future directions of research on 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide and similar compounds could involve further exploration of their antibacterial activity, particularly against drug-resistant strains . Additionally, more research could be done to understand their mechanism of action and to develop drugs that can overcome resistance .

Eigenschaften

IUPAC Name |

2-(4-propan-2-yloxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12(2)24-14-9-7-13(8-10-14)18-11-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-12H,20H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUIWNXYLIOBBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B455606.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-furamide](/img/structure/B455608.png)

![Isopropyl 4-(2,5-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B455610.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide](/img/structure/B455611.png)

![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B455614.png)

![5-[(2-chlorophenoxy)methyl]-N-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B455619.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-{4-[(2-methoxyanilino)sulfonyl]phenyl}-2-furamide](/img/structure/B455628.png)